Cbz-beta-N,N-dimethylamino-L-Ala
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Overview
Description
Cbz-beta-N,N-dimethylamino-L-Ala, also known as Cbz-(S)-2-amino-3-(dimethylamino)propanoic acid, is a compound used in peptide synthesis. It is a derivative of L-alanine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the beta position is substituted with a dimethylamino group. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-beta-N,N-dimethylamino-L-Ala typically involves the protection of the amino group of L-alanine with a Cbz group. This is achieved by reacting L-alanine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the protected amino acid .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Cbz-beta-N,N-dimethylamino-L-Ala undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: H2/Pd, LiAlH4, NaBH4.
Substitution: Alkyl halides, acyl chlorides, methanesulfonyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols .
Scientific Research Applications
Cbz-beta-N,N-dimethylamino-L-Ala is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Cbz-beta-N,N-dimethylamino-L-Ala involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The dimethylamino group at the beta position can participate in various chemical reactions, influencing the overall reactivity and properties of the compound .
Comparison with Similar Compounds
Similar Compounds
Cbz-beta-amino-L-Ala: Similar structure but without the dimethylamino group.
Cbz-beta-N-methylamino-L-Ala: Contains a single methyl group instead of two.
Cbz-beta-N,N-diethylamino-L-Ala: Contains ethyl groups instead of methyl groups.
Uniqueness
Cbz-beta-N,N-dimethylamino-L-Ala is unique due to the presence of the dimethylamino group at the beta position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in peptide synthesis and other applications where selective protection and reactivity are required .
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(2S)-3-(dimethylamino)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-15(2)8-11(12(16)17)14-13(18)19-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,18)(H,16,17)/t11-/m0/s1 |
InChI Key |
VSFAUTHXTNQGIE-NSHDSACASA-N |
Isomeric SMILES |
CN(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CN(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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